molecular formula C20H44ClNO B14382929 (Heptadecyloxy)(trimethyl)ammonium chloride CAS No. 88599-16-0

(Heptadecyloxy)(trimethyl)ammonium chloride

Cat. No.: B14382929
CAS No.: 88599-16-0
M. Wt: 350.0 g/mol
InChI Key: HSBASXWGZRDDBU-UHFFFAOYSA-M
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Description

(Heptadecyloxy)(trimethyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C20H43ClNO. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound consists of a heptadecyloxy group attached to a trimethylammonium chloride moiety, making it a cationic surfactant.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Heptadecyloxy)(trimethyl)ammonium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of heptadecyloxyamine with trimethylamine in the presence of a suitable solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the quaternary ammonium salt.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process.

Chemical Reactions Analysis

Types of Reactions

(Heptadecyloxy)(trimethyl)ammonium chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the quaternary ammonium group.

Common Reagents and Conditions

  • **Nucle

Properties

CAS No.

88599-16-0

Molecular Formula

C20H44ClNO

Molecular Weight

350.0 g/mol

IUPAC Name

heptadecoxy(trimethyl)azanium;chloride

InChI

InChI=1S/C20H44NO.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-21(2,3)4;/h5-20H2,1-4H3;1H/q+1;/p-1

InChI Key

HSBASXWGZRDDBU-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCO[N+](C)(C)C.[Cl-]

Origin of Product

United States

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